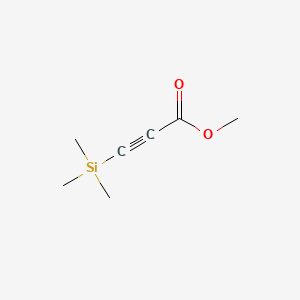
METHYL 3-(TRIMETHYLSILYL)PROPIOLATE
Übersicht
Beschreibung
METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is an organic compound with the chemical formula C7H12O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the field of pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE can be synthesized through the reaction of methyl propiolate with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in a dry solvent like benzene .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and nucleophiles can be used to replace the trimethylsilyl group.
Addition Reactions: Catalysts such as palladium or platinum can facilitate the addition of hydrogen or other groups to the triple bond.
Major Products:
Substitution Reactions: Products include derivatives where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: Products include saturated or partially saturated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
METHYL 3-(TRIMETHYLSILYL)PROPIOLATE has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl (trimethylsilyl)propiolate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The triple bond allows for addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Methyl propiolate: Lacks the trimethylsilyl group, making it more reactive and less stable.
Ethyl (trimethylsilyl)propiolate: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and applications.
Uniqueness: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is unique due to the presence of the trimethylsilyl group, which imparts stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science industries .
Eigenschaften
IUPAC Name |
methyl 3-trimethylsilylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHAMBKHIDZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340005 | |
| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42201-71-8 | |
| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



